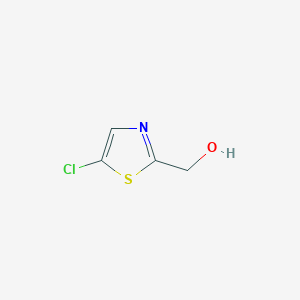

(5-Chloro-1,3-thiazol-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFSPIOBBWGKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Chloro-1,3-thiazol-2-YL)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (5-Chloro-1,3-thiazol-2-yl)methanol

Introduction

This compound is a heterocyclic organic compound featuring a core thiazole ring, a functional group of significant interest in medicinal and materials chemistry. The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a chloro group at the 5-position and a hydroxymethyl group at the 2-position endows this molecule with a unique reactivity profile, establishing it as a versatile synthetic intermediate for drug discovery and agrochemical development.[3][4][5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use in the laboratory.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50398-78-2 | [6][7] |

| Molecular Formula | C₄H₄ClNOS | [8] |

| Molecular Weight | 149.60 g/mol | [8] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| SMILES String | OCc1nc(Cl)s1 | |

| InChI Key | PEOOQVDIOJQJHW-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for this compound is not prominently documented, a reliable route can be designed based on standard transformations of related thiazole derivatives. A highly plausible approach involves the reduction of a corresponding aldehyde or carboxylic acid derivative, which are often more accessible synthetically.

Plausible Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis and subsequent purification of the target compound from a commercially available precursor, 5-chloro-1,3-thiazole-2-carbaldehyde.

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a standard laboratory-scale synthesis. The causality behind this choice is the high selectivity and mild conditions offered by sodium borohydride for reducing aldehydes to primary alcohols without affecting the chloro-substituted aromatic ring.

-

Reaction Setup : To a stirred solution of 5-chloro-1,3-thiazole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Reagent Addition : Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching : Carefully quench the reaction by slowly adding deionized water or 1M HCl at 0°C to decompose any excess NaBH₄.

-

Extraction : Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the resulting aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

-

Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column for flash chromatography.

-

Sample Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the target compound.

-

Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a purified solid.

Spectroscopic and Analytical Characterization

While specific experimental data from vendors is often not available for specialized reagents, the structure of this compound can be reliably confirmed using standard spectroscopic techniques. The following data are predicted based on the chemical structure and established spectroscopic principles.[9]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.45 | Singlet (s) | 1H | H-4 (thiazole) | Aromatic proton on the electron-deficient thiazole ring. |

| ~4.85 | Singlet (s) | 2H | -CH ₂OH | Methylene protons adjacent to an oxygen and the thiazole ring. |

| ~2.5-3.5 | Broad Singlet (br s) | 1H | -OH | Labile proton, shift is concentration-dependent and exchanges with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165.0 | C -2 (thiazole) | Carbon attached to N, S, and the CH₂OH group. |

| ~140.0 | C -4 (thiazole) | Aromatic CH carbon. |

| ~125.0 | C -5 (thiazole) | Carbon bearing the chloro substituent. |

| ~60.0 | -C H₂OH | Methylene carbon of the primary alcohol. |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100 | C-H stretch (aromatic) | Thiazole ring C-H |

| ~2920 | C-H stretch (aliphatic) | Methylene (-CH₂) |

| 1550-1450 | C=N, C=C stretch | Thiazole ring |

| ~1050 | C-O stretch | Primary alcohol |

| ~800 | C-Cl stretch | Chloro-aromatic |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Assignment | Rationale |

|---|---|---|

| 149/151 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |

| 120/122 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 114 | [M - Cl]⁺ | Loss of the chlorine radical. |

Analytical Workflow

Caption: Logical flow of spectroscopic analysis.

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group is the most versatile site for modification. It can be readily:

-

Oxidized to the corresponding aldehyde or carboxylic acid using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) for the aldehyde, or stronger oxidants like potassium permanganate (KMnO₄) for the carboxylic acid.

-

Esterified by reacting with carboxylic acids (Fischer esterification) or acyl chlorides/anhydrides.

-

Converted to an ether via Williamson ether synthesis (after deprotonation to the alkoxide).

-

Substituted with other halides (e.g., using SOCl₂ to form the chloromethyl derivative), creating an electrophilic site.

-

-

Thiazole Ring : The aromatic thiazole ring is relatively electron-deficient.[1]

-

The C-H bond at the 4-position can potentially be deprotonated with a strong base to form an organometallic species for further functionalization.

-

The ring nitrogen is a site of basicity and can be protonated or alkylated.

-

-

Chloro Group (-Cl) : The C5-chloro group is attached to an aromatic ring, making it less susceptible to standard nucleophilic substitution than an alkyl chloride. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at this position.

Caption: Key reactive sites on the molecule.

Applications in Research and Development

The true value of this compound lies in its application as a molecular building block.

-

Drug Discovery : The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in drugs with anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties.[1][2] This compound allows for the synthesis of novel derivatives where the -CH₂OH group can be modified to introduce pharmacophores or linking groups, while the -Cl at C5 can be used to modulate electronic properties or serve as a handle for late-stage functionalization.[10]

-

Agrochemicals : The 2-chloro-5-substituted-methylthiazole motif is central to the structure of neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][11] this compound provides an isomeric scaffold that is invaluable for synthesizing new pesticide candidates and conducting structure-activity relationship (SAR) studies to develop agents with improved efficacy or selectivity.

-

Materials Science : Heterocyclic compounds are being explored for applications in organic electronics. Thiazole-containing polymers and small molecules can possess interesting optical and electronic properties. This compound can serve as a monomer or precursor for such advanced materials.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomer, (2-Chloro-1,3-thiazol-5-yl)methanol, and general chemical safety principles should be strictly followed.

-

Hazard Classification : Assumed to be harmful if swallowed (Acute Toxicity 4, Oral), a skin irritant (Skin Irritation 2), and capable of causing serious eye damage (Eye Damage 1).[12]

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid creating dust.

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin : Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.

-

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at room temperature is generally acceptable.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature—a reactive primary alcohol, a modifiable chloro-substituent, and a biologically relevant thiazole core—makes it a powerful tool for synthetic chemists. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel molecules for a wide array of applications, from life-saving pharmaceuticals to advanced agricultural products.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 50398-78-2 [chemicalbook.com]

- 7. Buy Online - this compound - 97%, high purity , CAS No.50398-78-2 - We Deliver Worldwide [allschoolabs.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | C8H10ClN5O3S | CID 5485188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2-Chloro-1,3-thiazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. biomedicadiagnostics.com [biomedicadiagnostics.com]

An In-Depth Technical Guide to (5-Chloro-1,3-thiazol-2-yl)methanol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-Chloro-1,3-thiazol-2-yl)methanol

This compound, bearing the CAS Number 50398-78-2 , is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its strategic importance is rooted in the versatile reactivity of the thiazole ring, a scaffold present in numerous FDA-approved drugs.[2] The presence of a chloro substituent and a hydroxymethyl group at key positions provides synthetic handles for the elaboration of more complex molecular architectures, making it a valuable precursor for the synthesis of novel therapeutic agents.[3] This guide offers an in-depth exploration of its synthesis, properties, and applications, providing researchers with the technical insights necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50398-78-2 | [1] |

| Molecular Formula | C₄H₄ClNOS | [1] |

| Molecular Weight | 149.60 g/mol | [1] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | N/A |

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) of the hydroxymethyl group, likely in the range of 4.5-5.0 ppm. The proton on the thiazole ring is anticipated to appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will feature distinct signals for the carbon atoms of the thiazole ring, with the carbon bearing the chlorine atom being significantly influenced by its electronegativity. The carbon of the hydroxymethyl group is expected to resonate in the range of 60-65 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis of this compound: A Plausible Synthetic Pathway

A robust and efficient synthesis of this compound is crucial for its accessibility in research. While a specific, validated protocol for this exact molecule is not widely published, a plausible and chemically sound synthetic route can be devised based on established methodologies for the synthesis of substituted thiazoles. A likely precursor for this synthesis is 2-amino-5-chlorothiazole.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothesized)

Step 1: Diazotization of 2-Amino-5-chlorothiazole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorothiazole in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

To the cold diazonium salt solution, slowly add water while gradually allowing the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The evolution of nitrogen gas will be observed.

-

Continue heating until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The thiazole nucleus is a common feature in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2]

Role as a Synthetic Intermediate

The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a key functional group for further derivatization. The chloro substituent at the 5-position can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the biological activity and physicochemical properties of the target molecules.

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling chlorinated heterocyclic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[6]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a reactive thiazole core, a chloro substituent, and a hydroxymethyl group provides a rich platform for chemical exploration. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential applications, and essential safety information to empower researchers in their drug discovery and development efforts.

References

- 1. capotchem.com [capotchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of (5-Chloro-1,3-thiazol-2-YL)methanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (5-Chloro-1,3-thiazol-2-YL)methanol, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis. The primary focus is on a robust and scalable Grignard-based approach, with an alternative Sandmeyer-based route also discussed. Detailed experimental protocols, data interpretation, and safety precautions are included to ensure the practical applicability of the described methods.

Introduction: The Significance of the 5-Chloro-1,3-thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position creates a versatile building block, this compound. This substitution pattern allows for further molecular elaboration, making it a valuable intermediate in the synthesis of targeted therapeutic agents. The strategic placement of the chloro and hydroxymethyl groups offers distinct points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

Strategic Analysis of Synthetic Routes

Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The choice of the optimal route depends on the availability of starting materials, scalability, and overall efficiency.

Primary Strategy: Grignard Reagent Carboxylation and Subsequent Reduction

This approach is deemed the most direct and reliable. It commences with the commercially available 2-bromo-5-chlorothiazole and proceeds through a carboxylated intermediate. The key transformations are:

-

Formation of a Grignard Reagent: The generation of a nucleophilic carbon at the 2-position of the thiazole ring.

-

Carboxylation: The introduction of a carboxylic acid moiety by reacting the Grignard reagent with carbon dioxide.

-

Reduction: The conversion of the carboxylic acid to the target primary alcohol.

Alternative Strategy: Sandmeyer Reaction from an Amino Precursor

An alternative pathway involves the diazotization of an amino-substituted thiazole followed by a Sandmeyer reaction to introduce the desired functionality at the 2-position. This route is contingent on the accessibility of the requisite amino-thiazole precursor.

In-Depth Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

The Grignard Reaction on the Thiazole Scaffold

The formation of the Grignard reagent from 2-bromo-5-chlorothiazole involves the insertion of magnesium into the carbon-bromine bond. This inverts the polarity at the C2 position, transforming it from an electrophilic to a highly nucleophilic center. The thiazole ring's heteroatoms can influence the stability and reactivity of the Grignard reagent.

Reduction of Carboxylic Acids with Lithium Aluminum Hydride (LiAlH₄)

The reduction of a carboxylic acid with LiAlH₄ is a powerful and efficient transformation. The mechanism involves the initial deprotonation of the acidic carboxylic proton by the hydride, followed by coordination of the aluminum to the carboxylate oxygen atoms. This is followed by successive hydride transfers to the carbonyl carbon, leading to the formation of a primary alcohol upon acidic workup. It is crucial to note that this reaction is highly exothermic and requires stringent anhydrous conditions.

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on laboratory conditions and reagent purity.

Primary Route: Synthesis via Grignard Reagent

Step 1: Synthesis of 5-Chloro-1,3-thiazole-2-carboxylic acid

-

Materials: 2-Bromo-5-chlorothiazole, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromo-5-chlorothiazole (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion of the halide solution to the magnesium and warm gently to initiate the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature and then pour it slowly over crushed dry ice.

-

Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Chloro-1,3-thiazole-2-carboxylic acid.

-

Step 2: Synthesis of this compound

-

Materials: 5-Chloro-1,3-thiazole-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate, Ethyl acetate.

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-Chloro-1,3-thiazole-2-carboxylic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[1]

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF and ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by appropriate analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Key Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| 5-Chloro-1,3-thiazole-2-carboxylic acid | C₄H₂ClNO₂S | 179.58 g/mol | 60-70 | ¹H NMR (CDCl₃): δ ~7.8 (s, 1H, thiazole H4), ~10.0 (br s, 1H, COOH). ¹³C NMR (CDCl₃): δ ~165 (C=O), ~150 (thiazole C2), ~140 (thiazole C5), ~125 (thiazole C4). MS (ESI): m/z [M-H]⁻ calculated for C₄HClNO₂S⁻: 177.9, found 177.9. |

| This compound | C₄H₄ClNOS | 149.60 g/mol | 70-80 | ¹H NMR (CDCl₃): δ ~7.5 (s, 1H, thiazole H4), ~4.8 (s, 2H, CH₂), ~3.5 (br s, 1H, OH). ¹³C NMR (CDCl₃): δ ~160 (thiazole C2), ~145 (thiazole C5), ~120 (thiazole C4), ~60 (CH₂). MS (ESI): m/z [M+H]⁺ calculated for C₄H₅ClNOS⁺: 150.0, found 150.0. |

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Figure 1. Workflow for the Grignard-based synthesis.

Figure 2. Key mechanistic steps in the synthesis.

Safety and Handling

-

Grignard Reagents: Are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

Lithium Aluminum Hydride: Reacts violently with water and protic solvents. It should be handled with extreme care in a fume hood, away from any sources of moisture. The quenching process is highly exothermic and should be performed slowly and with adequate cooling.

-

Solvents: Diethyl ether and THF are highly flammable. Use appropriate safety measures to prevent ignition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various chemical research and development programs. The Grignard-based route presented in this guide offers a reliable and scalable method for obtaining this valuable intermediate. Future work may focus on the development of more sustainable and environmentally benign synthetic methods, potentially exploring catalytic or flow chemistry approaches to further enhance the efficiency and safety of this synthesis.

References

An In-depth Technical Guide to (5-Chloro-1,3-thiazol-2-yl)methanol: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is present in a wide array of biologically active compounds, from natural products like thiamine (Vitamin B1) to blockbuster synthetic drugs.[1] The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Thiazole derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3] The incorporation of a chlorine atom and a hydroxymethyl group onto the thiazole scaffold, as seen in (5-Chloro-1,3-thiazol-2-yl)methanol, can significantly influence its physicochemical properties and biological activity, making it a valuable building block in drug discovery.[4][5]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application in rational drug design.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C4H4ClNOS | 149.60 | Not Available |

| (2-Chloro-1,3-thiazol-5-yl)methanol | C4H4ClNOS | 149.60 | 145015-15-2[6] |

| (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | 129.18 | 56012-38-5[7] |

| (5-Ethyl-1,3-thiazol-2-yl)methanol | C6H9NOS | - | 1340572-19-1[8] |

| (5-Methyl-1,3-thiazol-2-yl)methanol | C6H7NOS | - | 202932-04-5 |

Note: Data for this compound is inferred from its isomer and related structures. A direct CAS number was not found in the initial search.

The structure of this compound features a central 1,3-thiazole ring. A chlorine atom is substituted at the 5-position, and a hydroxymethyl (-CH2OH) group is attached at the 2-position. The presence of the electronegative chlorine atom and the polar hydroxymethyl group significantly impacts the molecule's electronic distribution, solubility, and potential for intermolecular interactions, such as hydrogen bonding. These features are critical for its interaction with biological targets.

Synthesis and Characterization

A common route to 2-hydroxymethylthiazoles involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone or α-haloaldehyde. For the target molecule, a plausible precursor would be a derivative of 1,3-dichloroacetone.

A potential, though not explicitly detailed, synthetic pathway could involve the hydrolysis of a related chloromethylthiazole derivative. For instance, 2-chloro-5-chloromethylthiazole can be hydrolyzed to form 2-chloro-5-hydroxymethylthiazole.[9] This suggests that a similar transformation could be applied to a precursor of this compound.

3.1. General Experimental Protocol for Thiazole Synthesis

The following is a generalized protocol based on common methods for synthesizing thiazole derivatives, which would require optimization for the specific target molecule.

Step 1: Thioamide Formation

-

React an appropriate starting material with a sulfurizing agent like Lawesson's reagent to form the necessary thioamide precursor.

Step 2: Hantzsch Condensation

-

Dissolve the thioamide in a suitable solvent (e.g., ethanol, acetic acid).

-

Add an equimolar amount of an appropriate α-halocarbonyl compound (e.g., a derivative of 1,3-dichloroacetone).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

3.2. Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the methylene protons of the hydroxymethyl group and the proton on the thiazole ring. The chemical shifts would be influenced by the adjacent chloro and hydroxyl groups.

-

¹³C NMR: Would reveal distinct peaks for the carbon atoms of the thiazole ring, the chlorosubstituted carbon, and the methylene carbon of the hydroxymethyl group.[10][11]

-

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns characteristic of the thiazole ring and its substituents. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.[12]

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and C=C stretches of the thiazole ring, and the C-Cl stretch.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole derivatives are integral to the development of new therapeutic agents.[1] The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.[4][5] The hydroxymethyl group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with varied biological activities.

4.1. Potential Therapeutic Targets

Given the broad biological activities of thiazole-containing compounds, this compound and its derivatives could be investigated for a range of therapeutic applications:

-

Anticancer Agents: Many thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][13]

-

Antimicrobial Agents: The thiazole nucleus is a component of several antibiotics, and novel derivatives continue to be explored for their antibacterial and antifungal properties.[2]

-

Antiviral Agents: Compounds like Ritonavir, which contains a thiazole moiety, are effective antiviral drugs.[1][2]

-

Enzyme Inhibitors: The thiazole scaffold can be designed to interact with the active sites of various enzymes, making it a valuable template for developing enzyme inhibitors.

4.2. Signaling Pathway Visualization

To illustrate a potential mechanism of action for a hypothetical drug candidate derived from this compound, the following diagram depicts a simplified kinase signaling pathway, a common target in cancer therapy.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1340572-19-1|(5-Ethyl-1,3-thiazol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 9. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Item - Straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. PubChemLite - (5-chloro-1,2,3-thiadiazol-4-yl)methanol (C3H3ClN2OS) [pubchemlite.lcsb.uni.lu]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of (5-Chloro-1,3-thiazol-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1,3-thiazol-2-YL)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] The thiazole ring is a privileged scaffold in a multitude of clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5][6] The unique structural and electronic properties of the thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, make it a focal point for the development of novel therapeutic agents.[2][5] The presence of a chloro substituent and a hydroxymethyl group on the thiazole ring of this compound offers opportunities for further chemical modification to modulate its biological activity.

Accurate structural elucidation and purity assessment are critical in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such novel chemical entities. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of spectroscopic analysis of heterocyclic compounds.[7][8]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jpionline.org [jpionline.org]

- 4. rroij.com [rroij.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

NMR and mass spectrometry of (5-Chloro-1,3-thiazol-2-YL)methanol

An In-depth Technical Guide to the NMR and Mass Spectrometry of (5-Chloro-1,3-thiazol-2-yl)methanol

Introduction

This compound is a heterocyclic compound featuring a chlorinated thiazole ring substituted with a hydroxymethyl group. As a functionalized thiazole, it serves as a valuable building block in medicinal chemistry and materials science. Thiazole rings are key components in numerous pharmaceuticals, including sulfathiazole (an antimicrobial) and ritonavir (an antiretroviral). The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in drug development and synthesis workflows.

This guide provides an in-depth analysis of the structural elucidation of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles and the rationale behind the spectral interpretations. We will explore how each signal in the NMR spectrum and each fragment in the mass spectrum serves as a puzzle piece, culminating in the unambiguous confirmation of the molecular structure.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate like this compound is the foundation of any subsequent research. NMR provides a detailed map of the proton and carbon environments, while MS gives a precise molecular weight and reveals the molecule's fragmentation pattern under energetic conditions, offering corroborative structural evidence.

Diagram: Annotated Molecular Structure

The following diagram illustrates the structure of this compound with numbering conventions used for spectral assignment.

Caption: Structure of this compound with key atoms labeled.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, with the chemical formula C₄H₄ClNOS, we expect to see three distinct signals corresponding to the thiazole ring proton (H4), the methylene protons (-CH₂-), and the hydroxyl proton (-OH).

Expected ¹H NMR Spectral Data (in CDCl₃):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| -OH | ~2.5 - 4.0 | Broad Singlet | 1H | The chemical shift is variable and depends on concentration and temperature due to hydrogen bonding. The proton exchanges rapidly, resulting in a broad signal that typically does not couple with adjacent protons. |

| -CH₂- | ~4.85 | Singlet | 2H | These protons are adjacent to both the electron-withdrawing thiazole ring and the electronegative oxygen atom, causing a significant downfield (deshielded) shift. With no adjacent protons, the signal appears as a sharp singlet. |

| H4 | ~7.50 | Singlet | 1H | This proton is attached to an aromatic, electron-rich heterocyclic ring. Its position at C4 is adjacent to the sulfur atom and the chlorine-bearing C5 carbon. The electronegativity of the surrounding atoms results in a downfield shift into the aromatic region. It appears as a singlet as there are no vicinal protons to couple with. |

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous structures. The exact values can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the low symmetry of this compound, we expect to see four distinct signals.

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| -CH₂OH | ~62 | This aliphatic carbon is deshielded by the directly attached oxygen atom, placing it in the typical range for a carbon in an alcohol. |

| C4 | ~120 | This is the only carbon in the thiazole ring bonded to a hydrogen. Its chemical shift is influenced by the aromatic system and the adjacent sulfur atom. |

| C5 | ~140 | The C5 carbon is directly attached to the highly electronegative chlorine atom, causing a strong deshielding effect and shifting it significantly downfield. |

| C2 | ~170 | This carbon is bonded to two heteroatoms (N and S) within the ring and is also attached to the hydroxymethyl group. This environment is highly electron-deficient, resulting in the most downfield shift of all carbons. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (MW = 149.60 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometry Data (ESI-MS):

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 150.0 | The protonated molecular ion. The presence of chlorine will result in an isotopic peak at m/z 152.0 with an intensity of approximately one-third of the [M+H]⁺ peak, which is a characteristic signature for a monochlorinated compound. |

| [M+Na]⁺ | 172.0 | The sodium adduct, commonly observed in ESI-MS. An isotopic peak at m/z 174.0 will also be present. |

| [M-H₂O+H]⁺ | 132.0 | This fragment corresponds to the loss of a water molecule (18 Da) from the protonated parent ion. This is a very common fragmentation pathway for alcohols. |

| [C₄H₂ClNS]⁺ | 119.0 | This fragment results from the cleavage of the C-C bond between the thiazole ring and the methylene group, representing the loss of the CH₂OH group (31 Da). |

Diagram: Proposed ESI-MS Fragmentation Pathway

Caption: Key fragmentation steps for protonated this compound.

This fragmentation pattern, particularly the characteristic isotopic signature of chlorine and the logical loss of the hydroxymethyl and water moieties, provides strong, confirmatory evidence for the proposed structure.

Part 3: Experimental Protocols

To ensure reproducible and high-quality data, standardized experimental procedures are essential.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans.

-

Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Protocol 2: ESI-MS Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation.

-

-

Instrument Setup (for a Q-TOF or Orbitrap Mass Spectrometer):

-

Set the instrument to positive ion ESI mode.

-

Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

-

Data Acquisition:

-

Set the capillary voltage to 3.5 kV.

-

Set the source temperature to 120°C.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

For fragmentation studies (MS/MS), perform a product ion scan on the precursor ion of interest (e.g., m/z 150.0) using collision-induced dissociation (CID) with an appropriate collision energy (e.g., 15-25 eV).

-

Diagram: General Analytical Workflow

Caption: A streamlined workflow from sample preparation to final structure confirmation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR precisely map the atomic framework of the molecule, confirming the presence and environment of the thiazole ring, the hydroxymethyl group, and the single aromatic proton. Mass spectrometry corroborates this finding by providing an accurate molecular weight, a clear isotopic pattern confirming the presence of chlorine, and a logical fragmentation pathway consistent with the proposed structure. This comprehensive analytical approach is indispensable for ensuring the quality and identity of key intermediates in research and development.

An In-depth Technical Guide to (5-Chloro-1,3-thiazol-2-YL)methanol: Navigating a Complex Chemical Landscape

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Isomeric Complexity

The landscape of substituted thiazoles presents a fascinating yet challenging area of chemical research. A critical aspect often encountered is the significant difference in the physical, chemical, and biological properties of isomers. This guide focuses on (5-Chloro-1,3-thiazol-2-YL)methanol . It is imperative to distinguish this compound from its close isomer, (2-Chloro-1,3-thiazol-5-yl)methanol . Much of the readily available literature and commercial listings can be ambiguous, often leading to confusion between these two distinct molecules. This guide will meticulously delineate the available information for the target compound while also referencing data for its isomer to highlight the importance of precise isomeric identification in research and development.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a scaffold that is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][2] The presence of a chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[3]

Table 1: Computed and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNOS | - |

| Molecular Weight | 149.60 g/mol | |

| IUPAC Name | This compound | - |

| SMILES | C1=C(SC(=N1)CO)Cl | - |

| InChI Key | PEOOQVDIOJQJHW-UHFFFAOYSA-N (for isomer) |

Note: Some identifiers, like the InChI key, are more readily available for the more common isomer, (2-Chloro-1,3-thiazol-5-yl)methanol, and are provided here for comparative reference.

Synthesis and Reactivity: A Landscape of Possibilities

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in publicly accessible literature. However, general synthetic strategies for substituted thiazoles can provide a foundational understanding for its potential preparation. The renowned Hantzsch thiazole synthesis, or variations thereof, which involves the condensation of a-haloketones with thioamides, remains a fundamental approach in thiazole chemistry.

For the synthesis of the isomeric (2-Chloro-1,3-thiazol-5-yl)methanol, a common precursor is 2-chloro-5-chloromethyl-1,3-thiazole.[4][5][6] This intermediate can be synthesized through various patented methods, often starting from compounds like allyl isothiocyanate or 1,3-dichloropropene.[4][6] Subsequent hydrolysis of the chloromethyl group would yield the corresponding methanol.

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for thiazole synthesis.

The reactivity of the thiazole ring is influenced by the electron-withdrawing nature of the chlorine atom and the activating effect of the sulfur and nitrogen atoms. The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.

Spectroscopic Characterization: An Area for Further Investigation

-

¹H NMR: A singlet for the proton on the thiazole ring (C4-H), a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Resonances for the three carbon atoms of the thiazole ring and one for the methylene carbon. The carbon attached to the chlorine atom would be significantly influenced.

-

IR Spectroscopy: Characteristic peaks for O-H stretching (broad), C-H stretching, C=N and C=C stretching of the thiazole ring, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Development: A Focus on the Thiazole Scaffold

While specific biological activities of this compound are not widely reported, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][7][8]

The introduction of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position provides handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules with desired biological activities. For instance, the hydroxymethyl group can be used to link the thiazole core to other pharmacophores.

Logical Relationship of Thiazole Derivatives in Drug Discovery:

Caption: Role of substituted thiazoles in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available.[9] However, based on the data for the isomeric (2-Chloro-1,3-thiazol-5-yl)methanol and general knowledge of similar chlorinated heterocyclic compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound represents a chemical entity with significant potential, primarily derived from the established importance of the substituted thiazole scaffold in medicinal chemistry. However, a notable gap exists in the scientific literature regarding its specific physical and chemical properties, detailed synthesis, and biological activity. This guide underscores the critical importance of precise isomeric identification and encourages the scientific community to further investigate and publish data on this and other less-characterized, yet potentially valuable, chemical compounds. Future research focused on the unambiguous synthesis and characterization of this compound will be instrumental in unlocking its full potential as a building block for novel therapeutics.

References

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol - Google Patents [patents.google.com]

- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 6. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. chemmethod.com [chemmethod.com]

- 9. This compound - Free SDS search [msds.com]

An In-Depth Technical Guide on the Solubility and Stability of (5-Chloro-1,3-thiazol-2-YL)methanol

Introduction

(5-Chloro-1,3-thiazol-2-YL)methanol is a substituted thiazole derivative of increasing interest within pharmaceutical and agrochemical research. The thiazole ring is a core scaffold in numerous bioactive compounds, valued for its diverse pharmacological activities.[1] The specific substituents, a chloro group at the 5-position and a methanol group at the 2-position, are expected to significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical determinants of a compound's viability as a drug candidate, impacting its formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule in the public domain, this guide synthesizes information from structurally related compounds and outlines detailed, field-proven methodologies for researchers to conduct their own empirical studies. We will delve into the theoretical underpinnings of solubility and stability, present robust experimental protocols, and discuss the interpretation of the resulting data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Formula | C₄H₄ClNOS | Foundational for molecular weight and elemental analysis. |

| Molecular Weight | 149.60 g/mol [2] | Influences diffusion rates and is a key parameter in drug-likeness rules. |

| Appearance | Expected to be a solid at room temperature.[2] | Impacts handling, formulation, and dissolution characteristics. |

| pKa | Prediction necessary | The ionization state at different pH values will significantly affect aqueous solubility and stability. |

| LogP | Prediction necessary | A measure of lipophilicity, which influences solubility in both aqueous and organic media, as well as membrane permeability. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its dissolution rate and, consequently, its absorption and bioavailability. The solubility of this compound is anticipated to be influenced by its polarity, hydrogen bonding capability, and the nature of the solvent. The thiazole ring itself is sparingly soluble in water but soluble in organic solvents like alcohol and ether.[3] The presence of the polar methanol group is expected to enhance aqueous solubility through hydrogen bonding.

Predicted Solubility

Based on the structure, a qualitative prediction of solubility in common solvents is presented below. It is imperative that these predictions are confirmed by empirical testing.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly to Moderately Soluble | The polar methanol group can form hydrogen bonds with water, but the chlorinated thiazole ring contributes to hydrophobicity. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Likely similar to water | The compound's charge state at physiological pH will influence its solubility. |

| Methanol | Soluble | "Like dissolves like" principle; both are polar and can engage in hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent known for its excellent solubilizing power for a wide range of organic compounds. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but generally less effective than DMSO for highly polar compounds. |

| Acetone | Moderately Soluble | A polar aprotic solvent. |

| Dichloromethane (DCM) | Sparingly Soluble | A non-polar solvent, less likely to effectively solvate the polar methanol group. |

| Hexane | Insoluble | A non-polar solvent. |

Experimental Determination of Solubility: Kinetic Solubility Assay

For early-stage drug discovery, a kinetic solubility assay is a high-throughput method to assess the solubility of a compound from a DMSO stock solution.[4][5]

Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a set period, typically 1-2 hours, with gentle shaking.[6]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the buffer-only control.

Caption: Workflow for Kinetic Solubility Assay.

Stability Profile

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy.[7] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies also aid in the development of stability-indicating analytical methods.

Anticipated Degradation Pathways

Thiazole derivatives can be susceptible to degradation under various stress conditions:

-

Hydrolytic Degradation: The ester-like nature of the thiazole ring could make it susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

-

Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

-

Photolytic Degradation: Aromatic heterocyclic compounds are often susceptible to photodegradation, which can involve complex reaction pathways.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Approach: Forced Degradation Studies

A systematic forced degradation study should be conducted to assess the stability of this compound. A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[9]

Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

-

Thermal Degradation (Solution): Reflux the stock solution at a high temperature for a specified period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Data Analysis:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the retention times and peak areas of any degradation products.

-

Mass balance should be calculated to ensure that all degradation products are accounted for.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for kinetic solubility and forced degradation studies offer a robust starting point for researchers. The predicted solubility and stability characteristics, based on the behavior of related thiazole derivatives, should be empirically verified. A thorough investigation of these properties is a critical step in the development of any new chemical entity for pharmaceutical or other applications, ensuring the selection of candidates with favorable physicochemical profiles.

References

- 1. enamine.net [enamine.net]

- 2. (2-Chloro-1,3-thiazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. isca.me [isca.me]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. scielo.br [scielo.br]

A Senior Application Scientist's Guide to the Biological Activity of Thiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making its derivatives a cornerstone in modern drug discovery.[2] Thiazole-containing compounds are not only found in natural products like thiamine (Vitamin B1) but are also integral to a wide array of synthetic drugs with FDA approval, demonstrating a vast spectrum of pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the most significant biological activities of thiazole derivatives—anticancer, antimicrobial, and anti-inflammatory—grounded in mechanistic insights and field-proven experimental methodologies. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to advance the exploration of this remarkable chemical entity.

The Thiazole Scaffold: A Foundation for Diverse Bioactivity

The thiazole nucleus is a versatile building block in drug design due to its distinct electronic characteristics and its capacity to engage in crucial interactions with biological targets.[6] The presence of both an electron-donating sulfur atom and an electron-accepting imine group creates a stable, aromatic ring system.[3][7] This arrangement allows for a wide range of chemical modifications at positions 2, 4, and 5, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[6][7] This adaptability is evidenced by the broad range of biological activities exhibited by thiazole derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and antidiabetic properties.[5][8][9] Clinically approved drugs such as the antiretroviral Ritonavir, the antibiotic Sulfathiazole, and the anticancer agent Dasatinib underscore the therapeutic success of this scaffold.[2][4][10]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancers by targeting multiple biological pathways crucial for tumor growth and survival.[10][11][12] Several thiazole-based drugs, including Dasatinib and Ixazomib, have received approval for clinical use in cancer therapy.[10]

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[13][14]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a common feature in many cancers.[15][16][17][18] Thiazole derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and Akt.[13][14] This inhibition disrupts downstream signaling, leading to the suppression of cell cycle progression and the induction of apoptosis (programmed cell death).[13][15]

-

Tubulin Polymerization Disruption: The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Several thiazole-containing compounds act as tubulin polymerization inhibitors.[13][14] By binding to tubulin, they prevent the formation of the mitotic spindle, arresting cancer cells in mitosis and ultimately triggering apoptosis.

-

Other Mechanisms: Thiazole derivatives also exhibit anticancer activity through the inhibition of other important targets like topoisomerases, histone deacetylases (HDACs), and cyclin-dependent kinases (CDKs), further highlighting their multi-targeted approach.[13][14]

Signaling Pathway Diagram: Thiazole Derivative Inhibition of the PI3K/Akt Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions, have made it a cornerstone in the development of a multitude of therapeutic agents.[2] This technical guide provides a comprehensive exploration of the multifaceted role of thiazole compounds in drug discovery, delving into their synthesis, mechanisms of action across various disease states, and the critical structure-activity relationships that govern their efficacy. We will examine key therapeutic areas where thiazole derivatives have shown significant promise, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This guide is intended to serve as a valuable resource for researchers and scientists, offering not only a review of the current landscape but also detailed experimental protocols and mechanistic insights to facilitate the rational design of next-generation thiazole-based therapeutics.

The Thiazole Core: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is a fundamental building block in numerous natural products, most notably thiamine (Vitamin B1), and is a key component of the penicillin antibiotic backbone.[3] Its prevalence in clinically approved drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, underscores its therapeutic importance.[4] The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking.[5] Furthermore, the thiazole ring can be readily functionalized at multiple positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[6]

Key Physicochemical Properties and Their Implications in Drug Design:

-

Aromaticity and Electron Distribution: The 6π-electron system of the thiazole ring contributes to its stability and allows for diverse electronic interactions with biological macromolecules.[7]

-

Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for target binding.[8]

-

Lipophilicity and Bioavailability: The sulfur atom and the overall heterocyclic nature of the ring influence the lipophilicity of the molecule, which can be modulated through substitution to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[9]

-

Metabolic Stability: The thiazole ring itself is generally stable to metabolic degradation, making it an attractive core for drug candidates.

Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[10][11][12]

The Hantzsch Thiazole Synthesis: A Foundational Protocol

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[10] This reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to afford the thiazole ring.[7]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [10]

Objective: To synthesize a model 2-aminothiazole derivative using the Hantzsch reaction.

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-